2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid, with the chemical formula CHNO and a molecular weight of 241.29 g/mol, is a bicyclic compound characterized by its unique azabicyclo structure. This compound is notable for its potential applications in medicinal chemistry, particularly as an antimicrobial agent. It is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures, which often exhibit significant biological activity.
The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid typically involves several steps that may include:
The synthetic routes can vary significantly based on the desired purity and yield, with methods such as microwave-assisted synthesis or solvent-free reactions gaining popularity for their efficiency and reduced environmental impact .
The molecular structure of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid can be represented by its SMILES notation: CC(C)(C)OC(=O)N1CCC2C(C(=O)O)CC21. The compound features a bicyclic framework with a nitrogen atom incorporated into one of the rings, contributing to its unique properties.
The compound can undergo various chemical reactions typical for carboxylic acids and amines, including:
The reactivity of this compound is influenced by the steric hindrance provided by the tert-butoxycarbonyl group, which can affect reaction rates and pathways .
The mechanism of action for 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid as an antimicrobial agent involves:
Studies have shown that compounds within this class exhibit activity against various pathogenic microorganisms, making them valuable in pharmaceutical applications .
Relevant data indicate that these properties make it suitable for various applications in synthetic organic chemistry and drug development .
The primary applications of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid include:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: